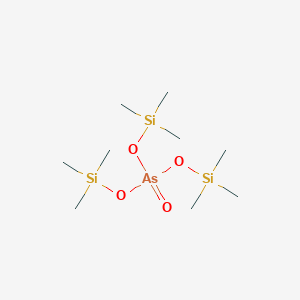
Tris(trimethylsilyl) arsorate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tris(trimethylsilyl) arsorate is an organoarsenic compound characterized by the presence of three trimethylsilyl groups attached to an arsenate moiety
准备方法
Synthetic Routes and Reaction Conditions: Tris(trimethylsilyl) arsorate can be synthesized through the reaction of trimethylsilyl chloride with arsenic trioxide in the presence of a base such as pyridine. The reaction typically proceeds under anhydrous conditions to prevent hydrolysis of the trimethylsilyl groups. The general reaction scheme is as follows:
As2O3+6Me3SiCl+6C5H5N→2As(O-SiMe3)3+6C5H5NHCl
Industrial Production Methods: While specific industrial production methods for tris(trimethylsilyl) arsenate are not well-documented, the synthesis generally involves scaling up the laboratory procedures. This includes ensuring the availability of high-purity reagents and maintaining stringent anhydrous conditions to maximize yield and purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly when exposed to strong oxidizing agents. This can lead to the formation of arsenic oxides and other oxidation products.
Reduction: The compound can be reduced under specific conditions, although detailed reduction pathways are less commonly studied.
Substitution: The trimethylsilyl groups can be substituted by other functional groups through nucleophilic substitution reactions. For example, reaction with halides can replace the trimethylsilyl groups with halogen atoms.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride.
Substitution: Halides such as chlorine or bromine in the presence of a suitable catalyst.
Major Products:
Oxidation: Arsenic oxides.
Reduction: Reduced arsenic species.
Substitution: Halogenated arsenic compounds.
科学研究应用
Semiconductor Production
Synthesis of Gallium Arsenide (GaAs)
Tris(trimethylsilyl)arsine is primarily utilized in the chemical vapor deposition (CVD) process for producing gallium arsenide (GaAs). This compound reacts with gallium trichloride (GaCl3) to form GaAs films, which are crucial for various electronic and optoelectronic devices. The reaction mechanism involves the thermal decomposition of tris(trimethylsilyl)arsine, which releases arsenic and allows for the deposition of GaAs on substrates such as silicon:
Synthesis of Indium Arsenide (InAs)
Similar to GaAs, tris(trimethylsilyl)arsine can also be used to synthesize indium arsenide (InAs). The process involves reacting tris(trimethylsilyl)arsine with indium trichloride (InCl3), facilitating the growth of InAs films for infrared detectors and high-speed electronic devices .
Organometallic Chemistry
Precursor for Organometallic Compounds
Tris(trimethylsilyl)arsine serves as a precursor in the synthesis of various organometallic compounds. Its ability to provide a stable source of arsenic makes it valuable in creating new materials with tailored properties. For instance, it can be combined with lithium bis(trimethylsilyl)arsenide to produce novel organoarsenic compounds that have potential applications in catalysis and material science .
Environmental Chemistry
Study of Arsenic Compounds
Research into tris(trimethylsilyl)arsine has implications for understanding arsenic's behavior in environmental contexts. Its derivatives can be used to investigate the fate and transport of arsenic in ecosystems, particularly concerning its toxicity and bioavailability. This research is crucial for developing safer alternatives and remediation strategies for arsenic contamination .
作用机制
The mechanism of action of tris(trimethylsilyl) arsenate involves the interaction of the trimethylsilyl groups with various molecular targets. The compound can act as a source of arsenic in chemical reactions, facilitating the formation of arsenic-containing products. The trimethylsilyl groups also provide steric protection, influencing the reactivity and stability of the compound.
相似化合物的比较
Tris(trimethylsilyl) phosphite: Similar in structure but contains a phosphite moiety instead of arsenate.
Tris(trimethylsilyl) silane: Contains a silane moiety and is used in radical-based reactions.
Tris(trimethylsilyl) arsine: Contains an arsine moiety and is used in the preparation of semiconductor materials.
Uniqueness: Tris(trimethylsilyl) arsorate is unique due to its specific combination of trimethylsilyl groups and arsenate moiety, which imparts distinct chemical properties and reactivity. This makes it particularly useful in specialized applications such as the synthesis of organoarsenic compounds and semiconductor materials.
属性
CAS 编号 |
17921-76-5 |
|---|---|
分子式 |
C9H27AsO4Si3 |
分子量 |
358.48 g/mol |
IUPAC 名称 |
tris(trimethylsilyl) arsorate |
InChI |
InChI=1S/C9H27AsO4Si3/c1-15(2,3)12-10(11,13-16(4,5)6)14-17(7,8)9/h1-9H3 |
InChI 键 |
QCVZWLJCTBQLBC-UHFFFAOYSA-N |
SMILES |
C[Si](C)(C)O[As](=O)(O[Si](C)(C)C)O[Si](C)(C)C |
规范 SMILES |
C[Si](C)(C)O[As](=O)(O[Si](C)(C)C)O[Si](C)(C)C |
Key on ui other cas no. |
17921-76-5 |
同义词 |
Arsenic acid tris(trimethylsilyl) ester |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















